molecular formula C15H26O B14166251 Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- CAS No. 67746-26-3

Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)-

Cat. No.: B14166251
CAS No.: 67746-26-3
M. Wt: 222.37 g/mol
InChI Key: DZIYMXIAFCPIKD-UHFFFAOYSA-N
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Description

Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- is a complex organic compound with a unique structure that includes a cyclopentanol moiety and a substituted cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- can be achieved through a multi-step process. One common method involves the initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alcohol group to a ketone or carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanol, 2-(2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethyl)- is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specialized applications in research and industry.

Properties

CAS No.

67746-26-3

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]cyclopentan-1-ol

InChI

InChI=1S/C15H26O/c1-11-7-9-13(15(11,2)3)10-8-12-5-4-6-14(12)16/h7,12-14,16H,4-6,8-10H2,1-3H3

InChI Key

DZIYMXIAFCPIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)CCC2CCCC2O

Origin of Product

United States

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